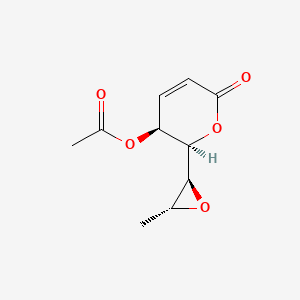

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate

Vue d'ensemble

Description

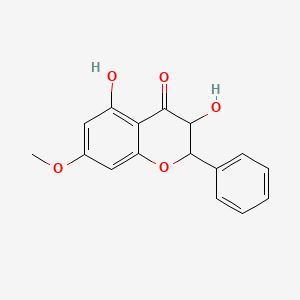

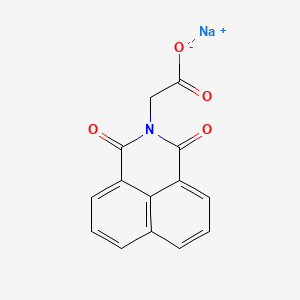

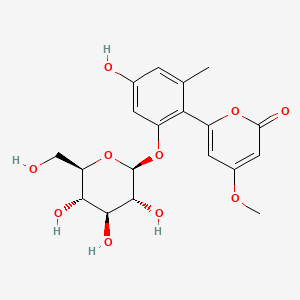

L’asperline est un produit naturel isolé du champignon Aspergillus nidulans. Il est connu pour ses propriétés antibiotiques et antitumorales. Le composé possède une structure unique caractérisée par un cycle époxyde, qui contribue à son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’asperline implique plusieurs étapes, en commençant par le tri-O-acétyl-D-glucal, qui est transformé en divers intermédiaires par des réactions organiques standard. L’une des étapes clés comprend l’époxydation d’une oléfine en utilisant de l’acide m-chloroperbenzoïque (mCPBA) dans du dichlorométhane . Le mélange d’époxydes est ensuite séparé par chromatographie éclair, et d’autres réactions sont effectuées pour obtenir le produit désiré .

Méthodes de production industrielle

Ces méthodes sont évolutives et peuvent être adaptées à une production à plus grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L’asperline subit diverses réactions chimiques, notamment :

Oxydation : L’asperline peut être oxydée en utilisant le réactif de Jones pour former des lactones.

Substitution : La mésylation des dérivés de l’asperline suivie d’un traitement avec du borohydrure de sodium conduit à la formation de dérivés désoxy.

Réactifs et conditions courants

Oxydation : Réactif de Jones à 0-5°C pendant 30 minutes.

Réduction : Borohydrure de sodium dans du méthanol à -20°C.

Epoxydation : Acide m-chloroperbenzoïque dans du dichlorométhane.

Principaux produits

Lactones : Formées par des réactions d’oxydation.

Dérivés désoxy : Formés par des réactions de réduction et de substitution.

Applications de la recherche scientifique

L’asperline a une large gamme d’applications de recherche scientifique :

Activités antifongiques et anti-inflammatoires : L’asperline s’est avérée inhiber la formation de cellules spumeuses induite par le lipopolysaccharide (LPS) et prévenir l’athérosclérose chez les modèles animaux.

Propriétés anti-obésité : L’asperline prévient efficacement le développement de l’obésité chez les souris nourries avec un régime riche en graisses en augmentant la dépense énergétique et en modulant le microbiote intestinal.

Activité antitumorale : L’asperline présente des propriétés antitumorales, ce qui en fait un candidat potentiel pour la recherche sur le cancer.

Applications De Recherche Scientifique

Asperlin has a wide range of scientific research applications:

Antifungal and Anti-inflammatory Activities: Asperlin has been shown to inhibit lipopolysaccharide (LPS)-evoked foam cell formation and prevent atherosclerosis in animal models.

Anti-obesity Properties: Asperlin effectively prevents the development of obesity in high-fat diet-fed mice by increasing energy expenditure and modulating gut microbiota.

Antitumor Activity: Asperlin exhibits antitumor properties, making it a potential candidate for cancer research.

Mécanisme D'action

L’asperline exerce ses effets par le biais de diverses cibles moléculaires et voies :

Mécanisme anti-inflammatoire : L’asperline supprime la production de facteurs pro-inflammatoires et favorise l’efflux du cholestérol dans les macrophages.

Dépense énergétique : L’asperline augmente l’expression des gènes thermogéniques dans le tissu adipeux, conduisant à une dépense énergétique plus élevée.

Comparaison Avec Des Composés Similaires

L’asperline est unique en raison de son cycle époxyde et de ses activités biologiques spécifiques. Les composés similaires incluent :

Dérivés époxypropyliques : Ces composés partagent des similitudes structurales avec l’asperline et présentent des activités biologiques similaires.

Autres métabolites fongiques : Des composés comme la gliotoxine et la fumagilline, qui sont également dérivés de champignons, ont des propriétés antibiotiques et antitumorales comparables.

L’asperline se distingue par sa structure moléculaire spécifique et la gamme d’activités biologiques qu’elle présente, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

[(2R,3S)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKNARKFCOPTSY-XWPZMVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037425 | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30387-51-0 | |

| Record name | Asperlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPERLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KOW0SA4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

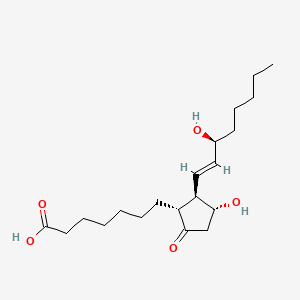

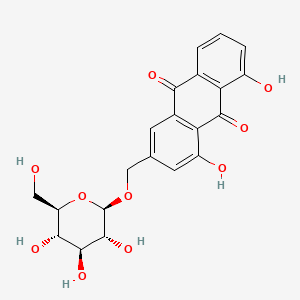

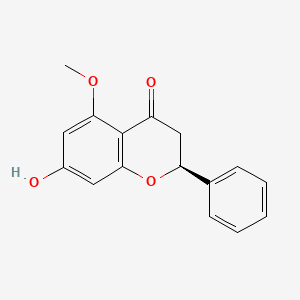

![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)